
3-Hydroxyphényléthylcarbamate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 3-hydroxyphenethylcarbamate is an organic compound with the molecular formula C13H19NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
tert-Butyl 3-hydroxyphenethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 3-hydroxyphenethylcarbamate can be synthesized through several methods. One common route involves the reaction of 3-hydroxyphenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of tert-Butyl 3-hydroxyphenethylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-hydroxyphenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or halides.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-hydroxyphenethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-hydroxyphenethylcarbamate
- tert-Butyl 3-aminophenethylcarbamate
- tert-Butyl 4-formylphenethylcarbamate
Uniqueness
tert-Butyl 3-hydroxyphenethylcarbamate is unique due to its specific substitution pattern on the phenethyl group, which can influence its reactivity and interactions with biological targets. The presence of both hydroxyl and carbamate groups provides versatility in chemical modifications and applications .
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZBOBVXITREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
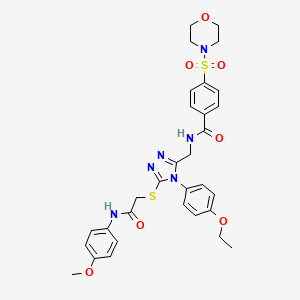
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide](/img/structure/B2425922.png)
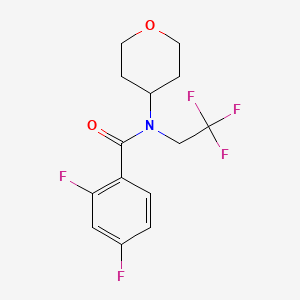
![4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide](/img/structure/B2425924.png)
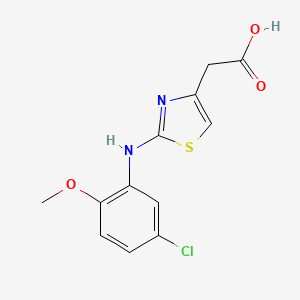
![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)
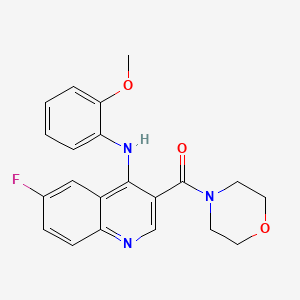
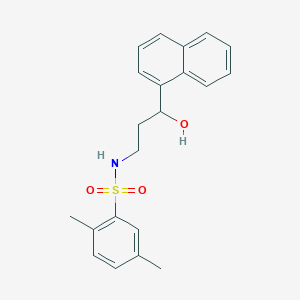
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2425935.png)
![3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2425936.png)
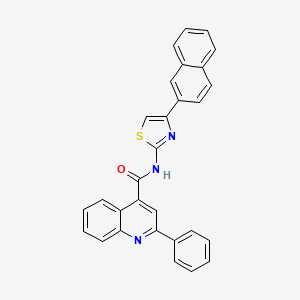
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)
![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)
![2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2425943.png)
